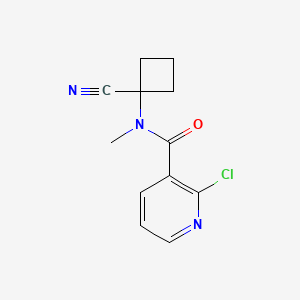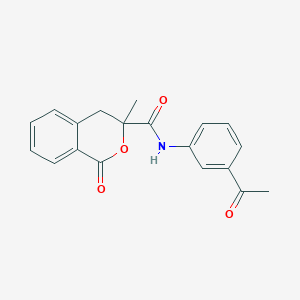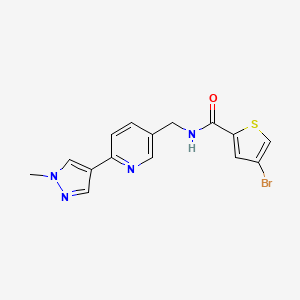![molecular formula C27H20N4OS B2630778 2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile CAS No. 332045-77-9](/img/structure/B2630778.png)
2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research has focused on the synthesis of novel heterocyclic compounds using derivatives similar to "2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile." These efforts include the development of pyridine, pyrimidine, and fused pyridine derivatives with potential applications in materials science and pharmaceuticals. For instance, the aminomethylation of dihydropyridine derivatives has been studied for creating triazine derivatives, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (Khrustaleva et al., 2014). Similarly, the synthesis of polyfunctional 2-thionicotinonitriles and thieno[2,3-b]pyridines from related precursors has been explored, highlighting the compound's role in generating sulfur-containing heterocycles with potential applications in corrosion inhibition and antimicrobial activity (Bardasov et al., 2016), (Alinaghizadeh et al., 2015).
Corrosion Inhibition
Derivatives of "2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile" have been evaluated for their corrosion inhibition properties. Studies indicate that certain pyridine derivatives demonstrate high efficiency in protecting metals against corrosion, particularly in acidic environments. This research opens avenues for the application of these compounds in industrial settings, where corrosion resistance is crucial (Sudheer & Quraishi, 2014).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of pyridine and pyrimidine derivatives derived from "2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile" and related compounds. These compounds have shown promising results against a range of bacteria and fungi, indicating their potential as novel antimicrobial agents. This research is particularly relevant in the context of increasing antibiotic resistance and the need for new therapeutic options (Desai et al., 2015), (Koszelewski et al., 2021).
Advanced Materials and Photoredox Catalysis
Research into the use of pyridine derivatives for photoredox catalysis has shown that these compounds can act as effective photoinitiators in polymerization processes, including 3D printing technologies. Their ability to initiate polymerization under visible light and UV-A irradiation makes them valuable for the development of new materials and technologies (Tomal et al., 2019).
properties
IUPAC Name |
2-amino-6-benzylsulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4OS/c28-15-23-25(21-11-13-22(14-12-21)32-17-19-7-3-1-4-8-19)24(16-29)27(31-26(23)30)33-18-20-9-5-2-6-10-20/h1-14H,17-18H2,(H2,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNILQTVVRXVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC4=CC=CC=C4)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2630695.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2630697.png)

![(4-((4-chlorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2630704.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2630706.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2630708.png)



![2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2630716.png)

![5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2630718.png)